molecular formula C33H27NO6 B613550 Fmoc-asp-ofm CAS No. 187671-16-5

Fmoc-asp-ofm

Cat. No.: B613550
CAS No.: 187671-16-5
M. Wt: 533.58
InChI Key: AAVDDDPGTRDTJT-PMERELPUSA-N
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Description

Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .

Biochemical Analysis

Biochemical Properties

Fmoc-Asp-OFm plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions facilitate the incorporation of aspartic acid into growing peptide chains. The Fmoc group is removed under basic conditions, while the OFm group is cleaved under acidic conditions, allowing for sequential peptide elongation .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used to create hydrogels that support cell viability, proliferation, and differentiation. These hydrogels, formed by the self-assembly of this compound, provide a scaffold for cell growth and tissue engineering applications. The compound’s ability to bind calcium ions and phosphate groups enhances its osteoinductive properties, promoting bone tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through self-assembly into well-ordered fibrous structures. These structures serve as nucleation points for calcium and phosphate binding, facilitating the formation of hydroxyapatite, a key component of bone tissue. The Fmoc and OFm groups also protect the aspartic acid residue during peptide synthesis, preventing unwanted side reactions and ensuring the accurate incorporation of aspartic acid into peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound hydrogels maintain their structural integrity and bioactivity for extended periods, supporting sustained cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and promotes tissue regeneration. At high doses, it can cause cytotoxicity and adverse effects on cellular metabolism. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and bone tissue regeneration. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of aspartic acid into peptides. Additionally, its ability to bind calcium and phosphate ions plays a role in the formation of hydroxyapatite, a key component of bone tissue .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis and tissue engineering applications. The self-assembled fibrous structures formed by this compound also contribute to its distribution within the extracellular matrix .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Additionally, its self-assembled structures are found within the extracellular matrix, supporting tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .

Chemical Reactions Analysis

Types of Reactions

Fmoc-asp-ofm undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .

Scientific Research Applications

Fmoc-asp-ofm has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDDDPGTRDTJT-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692810
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187671-16-5
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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